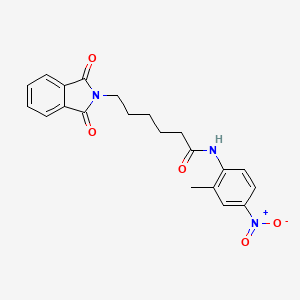
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of the ubiquitin-proteasome pathway. In
Mécanisme D'action
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in the cell. Inhibition of NAE by 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide leads to the accumulation of NEDD8-conjugated proteins, which ultimately leads to the activation of the unfolded protein response and apoptosis.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have anti-inflammatory effects and to inhibit viral replication. However, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has also been shown to have some toxic effects, such as myelosuppression and hepatotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has several advantages for lab experiments, including its high potency and specificity for NAE inhibition. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide is readily available and can be easily synthesized in the laboratory. However, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide also has some limitations, such as its potential toxic effects and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide, including the development of more potent and selective NAE inhibitors, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanisms of action and toxic effects. In addition, further studies are needed to explore the potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide as a combination therapy with other cancer treatments.
Méthodes De Synthèse
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide involves several steps, starting with the reaction between 2-methyl-4-nitroaniline and 6-bromohexanoyl chloride to form 6-bromo-N-(2-methyl-4-nitrophenyl)hexanamide. This intermediate is then reacted with 1,3-dioxoisoindoline-2-carboxylic acid to form the final product, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the procedure over the years.
Applications De Recherche Scientifique
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, both in vitro and in vivo. In addition, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
Propriétés
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-13-15(24(28)29)10-11-18(14)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRPSIXBAAYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

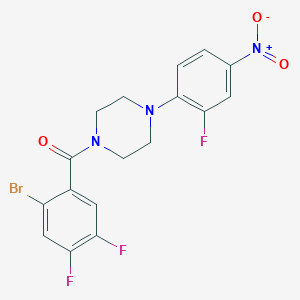
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)
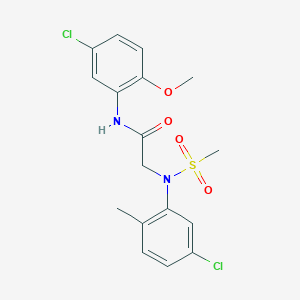
![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)
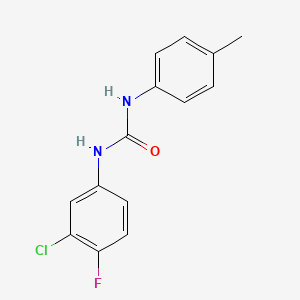
![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B5130571.png)
![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)

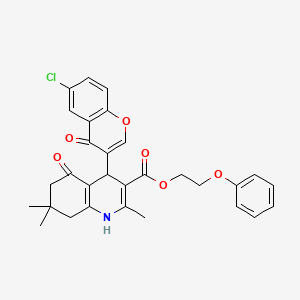
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

